molecular formula C8H9FN2 B12673265 Ethanone, 1-(4-fluorophenyl)-, hydrazone CAS No. 93480-06-9

Ethanone, 1-(4-fluorophenyl)-, hydrazone

Cat. No.: B12673265
CAS No.: 93480-06-9
M. Wt: 152.17 g/mol
InChI Key: FDYSTUDDBWYLCD-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanone, 1-(4-fluorophenyl)-, hydrazone typically involves the reaction of 4-fluoroacetophenone with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

C8H7FO+N2H4H2OC8H8FN3+H2O\text{C}_8\text{H}_7\text{FO} + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_8\text{H}_8\text{FN}_3 + \text{H}_2\text{O} C8​H7​FO+N2​H4​⋅H2​O→C8​H8​FN3​+H2​O

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-fluorophenyl)-, hydrazone can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethanone, 1-(4-fluorophenyl)-, hydrazone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanone, 1-(4-fluorophenyl)-, hydrazone involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroacetophenone: The parent compound, used as a starting material for the synthesis of ethanone, 1-(4-fluorophenyl)-, hydrazone.

    Acetophenone: A structurally similar compound without the fluorine substitution.

    Hydrazones: A class of compounds with similar functional groups but different substituents on the phenyl ring.

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the hydrazone functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

93480-06-9

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

(E)-1-(4-fluorophenyl)ethylidenehydrazine

InChI

InChI=1S/C8H9FN2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-5H,10H2,1H3/b11-6+

InChI Key

FDYSTUDDBWYLCD-IZZDOVSWSA-N

Isomeric SMILES

C/C(=N\N)/C1=CC=C(C=C1)F

Canonical SMILES

CC(=NN)C1=CC=C(C=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.